molecular formula C9H11O4P B087457 3-(Hydroxy(phenyl)phosphoryl)propanoic acid CAS No. 14657-64-8

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

Cat. No.: B087457
CAS No.: 14657-64-8
M. Wt: 214.15 g/mol
InChI Key: MORLYCDUFHDZKO-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid involves several synthetic routes. One common method is the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. Finally, hydrolysis of this compound yields this compound . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

3-(Hydroxy(phenyl)phosphoryl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are phosphonic acids, phosphinic acids, and amide derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-(Hydroxy(phenyl)phosphoryl)propanoic acid is characterized by its hydroxyl and phosphoryl groups attached to a propanoic acid backbone. This structure allows it to participate in diverse chemical reactions, making it a valuable reagent in organic synthesis.

Chemistry

  • Synthesis of Polymers : The compound serves as a precursor in the synthesis of various polymers. Its ability to form micellar structures enhances its utility in creating amphiphilic materials.
  • Organic Synthesis : It is utilized as a reagent in organic synthesis, facilitating the formation of complex molecules through various reaction pathways.

Biology

  • Biochemical Pathways : Research indicates that this compound may play a role in biochemical pathways, particularly those involving enzyme interactions. Studies are ongoing to elucidate its specific mechanisms of action within cellular environments .
  • Cellular Effects : The compound has been observed to stabilize ion flow in aqueous solutions, which could have implications for cellular signaling processes.

Medicine

  • Therapeutic Potential : There is growing interest in the compound's potential applications in treating metabolic disorders and promoting bone health. Its biological activity suggests it could serve as a pharmaceutical intermediate or active ingredient in therapeutic formulations .
  • Anticancer Research : Some derivatives of related compounds have shown promising antiproliferative activity against cancer cell lines, indicating that modifications of this compound could lead to new anticancer agents .

Industry

  • Flame Retardants : this compound is used as a flame retardant in polyester resins. Its chemical stability and effectiveness make it suitable for applications in textiles such as curtains and coverlets .
  • Additives : The compound is incorporated into various industrial processes as an additive, enhancing the properties of materials used in construction and manufacturing .

Data Table: Applications Overview

Application AreaSpecific Use CasesPotential Benefits
ChemistryPolymer synthesisEnhanced material properties
Organic synthesisFormation of complex molecules
BiologyBiochemical pathwaysUnderstanding enzyme interactions
Cellular signalingStabilization of ion flow
MedicineTherapeuticsTreatment for metabolic disorders
Anticancer researchDevelopment of new cancer drugs
IndustryFlame retardantsImproved safety in textiles
AdditivesEnhanced material performance

Case Study 1: Flame Retardant Efficacy

A study investigated the effectiveness of this compound as a flame retardant in polyester fibers. The results indicated significant improvements in fire resistance compared to untreated fibers, highlighting the compound's industrial relevance .

Case Study 2: Antiproliferative Activity

Research on derivatives of related compounds demonstrated their ability to inhibit cancer cell growth effectively. For instance, certain synthesized analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting that similar approaches with this compound could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid involves its ability to form stable complexes with metal ions. This property is particularly useful in applications such as ion-flow stabilization in electrolytes. The compound constructs a spherical micellar molecular network via the association of amphiphilic groups and multiple coordination sites, which directionally adsorb and transfer metal ions like Zn2+ in aqueous electrolytes .

Comparison with Similar Compounds

3-(Hydroxy(phenyl)phosphoryl)propanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of hydroxyphenyl and phosphinyl functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

3-(Hydroxy(phenyl)phosphoryl)propanoic acid, also known as 3-(hydroxyphenyl)phosphinylpropanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group attached to a phenyl ring and a phosphonate group. Its molecular formula is C9H11O4PC_9H_{11}O_4P, with a molecular weight of approximately 218.16 g/mol. The compound is soluble in water and exhibits both acidic and basic properties due to the presence of the phosphonate and carboxylic acid groups.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to phospholipid metabolism.
  • Cell Signaling Modulation : It may interact with cell signaling pathways, influencing processes such as cell proliferation and differentiation.
  • Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

  • A study published in Biochemical Pharmacology explored the effects of phenolic compounds on osteoblastic differentiation. It was found that related compounds like 3-(3-hydroxyphenyl)propionic acid promoted osteoblast differentiation while suppressing adipogenesis in mesenchymal stem cells, indicating a potential role in bone health .
  • Another investigation highlighted the role of phenolic acids in modulating cellular senescence, suggesting that similar compounds could enhance bone formation by inhibiting senescence signaling pathways in osteoblasts .

Data Summary

Property Details
Molecular Formula C9H11O4PC_9H_{11}O_4P
Molecular Weight 218.16 g/mol
Solubility Water-soluble
Biological Activities Enzyme inhibition, antioxidant effects, modulation of cell signaling

Research Implications

The biological activity of this compound suggests its potential application in therapeutic contexts, particularly in bone health and metabolic disorders. Further research is needed to elucidate its mechanisms fully and assess its efficacy in clinical settings.

Future Directions

  • In Vivo Studies : Conducting more extensive animal studies to confirm the effects observed in vitro.
  • Clinical Trials : Investigating the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Exploring the specific molecular pathways involved in its biological activities.

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid?

Answer:
The compound is typically synthesized via phosphorylation reactions using phenyl dichlorophosphine (CAS 644-97-3) and acrylic acid (CAS 79-10-7) as upstream precursors. A common approach involves nucleophilic substitution, where the hydroxyl group of acrylic acid reacts with the phosphoryl chloride intermediate. Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran) and controlled temperatures (20–40°C). Post-synthesis purification involves recrystallization or column chromatography to achieve ≥99% purity .

Q. Basic: What analytical methods are recommended for characterizing purity and structural confirmation?

Answer:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard.
  • Structural Confirmation: Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR spectroscopy to verify the phosphoryl group (δ ~10–15 ppm for 31P^{31}\text{P}) and propanoic acid backbone. IR spectroscopy can confirm hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) functional groups. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 214.16 .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity or metabolic pathways?

Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, enzyme sources). To address this:

Comparative Metabolite Profiling: Use LC-MS/MS to identify metabolites like 3-(4-sulfooxyphenyl)propanoic acid, a sulfated derivative linked to human sulfotransferase activity .

Enzyme Kinetic Studies: Compare substrate specificity using recombinant enzymes (e.g., Sulfotransferase 1A3) under standardized conditions .

Q. Basic: What safety precautions are required for handling this compound?

Answer:
While the compound is not classified under GHS hazard categories, standard lab safety protocols apply:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
  • Ventilation: Use a fume hood during synthesis or handling of powders.
  • Storage: Keep in airtight containers at room temperature, away from oxidizers .

Q. Advanced: How can synthesis yield be optimized for large-scale production?

Answer:
Key variables include:

  • Catalyst Selection: Triphenylphosphine or N-hydroxysuccinimide can enhance phosphorylation efficiency.
  • Temperature Control: Maintain 25–30°C to minimize side reactions (e.g., hydrolysis of the phosphoryl group).
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Yields >80% are achievable with iterative process refinement .

Q. Basic: What are the stability profiles under different storage conditions?

Answer:
The compound is stable at room temperature for ≥12 months when stored in amber glass containers with desiccants. Avoid prolonged exposure to moisture or light, which may hydrolyze the phosphoryl group .

Q. Advanced: How to design experiments to study pH-dependent degradation?

Answer:

Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.

Analytical Monitoring: Use HPLC to quantify degradation products (e.g., phenylphosphonic acid or acrylic acid derivatives).

Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under varying conditions .

Q. Advanced: What is the compound’s role in biochemical pathways involving sulfation?

Answer:
In human metabolism, it may serve as a substrate for sulfotransferases, producing 3-(4-sulfooxyphenyl)propanoic acid. This metabolite is detectable in fecal samples and is implicated in gut microbiota-mediated transformations. Investigate using in vitro enzyme assays with liver or intestinal microsomes .

Q. Advanced: How to address spectral data discrepancies between experimental and computational models?

Answer:

Computational Refinement: Re-optimize density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets for NMR chemical shift predictions.

Experimental Validation: Re-run NMR under standardized conditions (e.g., solvent, concentration) and compare with literature data .

Q. Basic: What are the guidelines for safe disposal of this compound?

Answer:

  • Neutralization: Treat with aqueous sodium bicarbonate to deprotonate the carboxylic acid group.
  • Waste Collection: Dispose of as non-halogenated organic waste in compliance with local regulations.
  • Documentation: Maintain records of disposal volumes and methods for audit purposes .

Properties

IUPAC Name

3-[hydroxy(phenyl)phosphoryl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLYCDUFHDZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461246
Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
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Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14657-64-8
Record name 2-Carboxyethyl(phenyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14657-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxyphenylphosphinyl)propanoic acid
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Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)
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Synthesis routes and methods

Procedure details

Using 501.2 g of dichlorophenylphosphine, 3.2 g of t-butyl peroxybenzoate, 201.8 g of acrylic acid, and 0.92 L of water, a rinse-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid was prepared by the procedure described in U.S. Pat. No. 5,334,760, namely the steps of hydrolyzing the reaction mixture after completion of the reaction, cooling it, harvesting the resulting crystals by filtration, rinsing the crystal crop with water, and drying it. The yield was 564.9 g or 94.2%. From the area ratio of the respective signals on the 1H-NMR spectrum, the molar ratio of 3-[hydroxy(phenyl)phosphinyl]propionic acid to phenylphosphinic acid was found to be 99.10:0.9. The other components were traces below the detection limit.
Quantity
501.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
201.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(Hydroxy(phenyl)phosphoryl)propanoic acid
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3-(Hydroxy(phenyl)phosphoryl)propanoic acid
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